Nadh

描述

属性

IUPAC Name |

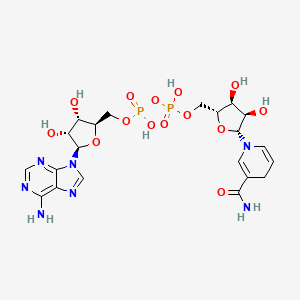

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPGDPNILDQYTO-NNYOXOHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N7O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889320 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | NADH | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58-68-4 | |

| Record name | NADH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NADH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NADH | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydronicotinamide-adenine dinucleotide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NADH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J24DQ0916 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NADH | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140.0-142.0 °C, 140.0 - 142.0 °C | |

| Record name | NADH | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NADH | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of Nicotinamide Adenine Dinucleotide (NADH) in Cellular Respiration and Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide Adenine Dinucleotide (NAD) and its reduced form, NADH, are indispensable coenzymes in a multitude of cellular processes, acting as a critical nexus between energy metabolism and cellular signaling. This technical guide provides an in-depth examination of the multifaceted role of this compound, focusing on its production in central carbon metabolism, its function as a primary electron donor to the mitochondrial electron transport chain (ETC), and its subsequent role in driving oxidative phosphorylation for adenosine triphosphate (ATP) synthesis. We will explore the quantitative aspects of this compound metabolism, the regulation of the crucial NAD+/NADH redox couple, and detailed experimental protocols for its measurement. This document aims to serve as a comprehensive resource for professionals investigating cellular bioenergetics and developing therapeutic strategies targeting metabolic pathways.

The NAD+/NADH Redox Couple: The Cell's Electron Currency

At the heart of cellular metabolism lies the continuous interplay between the oxidized (NAD+) and reduced (this compound) forms of nicotinamide adenine dinucleotide.[1] NAD+ acts as an oxidizing agent, accepting a hydride ion (a proton and two electrons) from substrate molecules in catabolic pathways, thereby becoming reduced to this compound.[1] This electron transfer reaction is the primary function of NAD.[1] The energy released during the breakdown of nutrients like glucose and fatty acids is effectively captured and stored in the high-energy electrons carried by this compound.[1] The cell maintains a high NAD+/NADH ratio, which allows this coenzyme to function efficiently as both an oxidizing agent in catabolism and, through this compound, a reducing agent for various biosynthetic reactions and, most critically, for ATP production.[1][2]

Generation of this compound in Core Catabolic Pathways

This compound is generated during several key stages of cellular respiration, primarily through the oxidation of carbon fuels.[2][3]

-

Glycolysis: Occurring in the cytoplasm, this initial stage of glucose breakdown yields a net of two ATP molecules and reduces two molecules of NAD+ to this compound per molecule of glucose.[2][4]

-

Pyruvate Dehydrogenase Complex (PDC): In the mitochondrial matrix, the pyruvate molecules from glycolysis are oxidatively decarboxylated to form acetyl-CoA. This reaction generates one molecule of this compound per pyruvate.

-

Tricarboxylic Acid (TCA) Cycle: Also known as the Krebs cycle, this central metabolic hub in the mitochondria completes the oxidation of acetyl-CoA. Each turn of the cycle produces three molecules of this compound.[5]

-

Fatty Acid β-Oxidation: The breakdown of fatty acids in the mitochondria also serves as a major source of reducing equivalents, generating one molecule of this compound for each cycle of beta-oxidation.[1]

Cytosolic this compound produced during glycolysis cannot directly cross the inner mitochondrial membrane.[6] Its electrons are transferred into the mitochondria via specialized shuttle systems, such as the malate-aspartate shuttle, to contribute to the mitochondrial this compound pool.[1][6]

Caption: Central Role of this compound in Metabolism.

This compound as the Fuel for the Electron Transport Chain (ETC)

The primary metabolic fate of this compound is its oxidation by the mitochondrial electron transport chain to drive ATP synthesis.[2][7] The ETC is a series of four protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane.[8]

-

Donation to Complex I: this compound donates its two high-energy electrons to Complex I (this compound-ubiquinone oxidoreductase).[7][8][9] This is a highly exergonic process, with a standard free energy change (ΔG°´) of -16.6 kcal/mol.[8]

-

Proton Pumping: The energy released from this electron transfer allows Complex I to pump four protons (H+) from the mitochondrial matrix into the intermembrane space.[7]

-

Electron Flow: The electrons are then transferred from Complex I to a mobile lipid carrier called ubiquinone (Coenzyme Q), then to Complex III, cytochrome c, and finally to Complex IV.[7][8] At Complexes III and IV, more protons are pumped across the membrane.

-

Final Electron Acceptor: At Complex IV, the electrons combine with molecular oxygen (O2), the final electron acceptor, to form water.[7]

This sequential transfer of electrons is coupled with the pumping of protons, creating an electrochemical gradient across the inner mitochondrial membrane, known as the proton-motive force.[7][10]

Caption: The Mitochondrial Electron Transport Chain.

Quantitative Data on this compound Metabolism

The concentration of this compound and the NAD+/NADH ratio are critical indicators of the cell's metabolic state and vary significantly between tissues and cellular compartments.[2] Accurate quantification is essential for metabolic studies but can be challenging due to the lability of these molecules.[11][12]

Table 1: Reported Physiological NAD(H) Concentrations in Various Mammalian Tissues

| Tissue (Mouse) | NAD+ (nmol/g) | This compound (nmol/g) | NAD+/NADH Ratio |

|---|---|---|---|

| Liver | 500 - 900 | 50 - 100 | 7 - 10 |

| Skeletal Muscle | 400 - 700 | 40 - 80 | 8 - 10 |

| Brain | 250 - 400 | 25 - 50 | 8 - 10 |

| Heart | 600 - 1000 | 60 - 120 | 8 - 10 |

| Brown Adipose | 300 - 500 | 30 - 60 | 8 - 10 |

Data compiled and synthesized from a meta-analysis of published literature, primarily from young, healthy control mice.[12] Values represent ranges of reported means and can vary based on analytical method and pre-analytical conditions.[12][13]

Table 2: Theoretical ATP Yield from Glucose Oxidation

| Pathway | This compound Produced | FADH₂ Produced | ATP (Net) |

|---|---|---|---|

| Glycolysis | 2 | 0 | 2 |

| Pyruvate to Acetyl-CoA | 2 | 0 | 0 |

| TCA Cycle | 6 | 2 | 2 |

| Oxidative Phosphorylation | |||

| From 10 this compound (~2.5 ATP/NADH) | - | - | ~25 |

| From 2 FADH₂ (~1.5 ATP/FADH₂) | - | - | ~3 |

| Total Theoretical Max Yield | 10 | 2 | ~32 |

The ATP yield per this compound is approximately 2.5 (not 3 as older texts suggest) because the proton-motive force is used for other processes as well. The yield from cytosolic this compound can be lower depending on the shuttle system used.[6]

Experimental Protocols

Protocol 1: Quantification of Cellular NAD+ and this compound using an Enzymatic Cycling Assay

This protocol allows for the specific measurement of NAD+ and this compound pools from cell or tissue extracts. The principle relies on the differential stability of NAD+ and this compound in acidic and basic conditions, respectively.

A. Principle: Total NAD(t) (NAD+ + this compound) is measured in untreated samples. To measure this compound specifically, NAD+ is first degraded by heating in a basic solution.[14] To measure NAD+ specifically, this compound is degraded in an acidic solution. The remaining molecule is then quantified using an enzyme cycling reaction (e.g., with lactate dehydrogenase) where this compound reduces a tetrazolium salt probe (like INT or MTT) to a colored formazan product, which is measured spectrophotometrically (e.g., at 490 nm for INT-formazan).[14][15] The rate of color formation is proportional to the concentration of NAD(H) in the sample.

B. Materials & Reagents:

-

Extraction Buffer: 0.3 N HCl (for NAD+), 50 mM NaOH/1 mM EDTA (for this compound).[11][16]

-

Neutralization Buffer: 0.36 N TEA-HCl and 0.6 N KOH (1:1 ratio).[11]

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.[15]

-

Reagents: Lactate, INT (or other tetrazolium salt), Diaphorase, Lactate Dehydrogenase (LDH).[14][16]

-

Standard: NAD+ standard of known concentration.[14]

-

Equipment: Homogenizer, microplate reader, centrifuge, heat block/water bath.

C. Methodology:

-

Sample Collection & Homogenization: Harvest cells or weigh ~20 mg of tissue. Homogenize in 400 µL of the appropriate ice-cold extraction buffer.[14] Rapid quenching is critical to prevent metabolic changes.[11]

-

Differential Extraction:

-

For this compound Measurement: Aliquot homogenate into a tube. Heat at 60-80°C for 30-60 minutes to decompose all NAD+.[14][17] Cool on ice.

-

For NAD+ Measurement: Centrifuge the HCl-extracted homogenate. The supernatant contains NAD+ while this compound is destroyed.[16]

-

For Total NAD(t): Use an untreated aliquot of the homogenate.

-

-

Neutralization: Carefully neutralize the extracts by adding neutralization buffer. Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet debris.[11]

-

Enzymatic Assay:

-

Prepare a master mix containing assay buffer, lactate, INT, and diaphorase.

-

Add 5-10 µL of prepared sample supernatant or NAD+ standards to wells of a 96-well plate.

-

Add the master mix to all wells.

-

Initiate the reaction by adding the cycling enzyme (LDH).

-

-

Measurement & Calculation: Immediately read the absorbance (e.g., at 490 nm) kinetically for 15-30 minutes or as an endpoint reading after 1-4 hours of incubation.[17] Calculate the concentration of NAD+ and this compound based on the standard curve.

Caption: Experimental Workflow for this compound Quantification.

Conclusion

This compound is more than a simple metabolic intermediate; it is the primary currency of reducing power in the cell, fundamentally linking the catabolic breakdown of nutrients to the anabolic production of ATP.[18] Its role as the main electron donor to the ETC places it at the center of cellular bioenergetics.[18] The NAD+/NADH ratio is a critical sensor of the cell's redox state, influencing the flux through numerous metabolic pathways and signaling networks.[2] For researchers and drug development professionals, a thorough understanding of this compound metabolism, supported by robust quantitative methods, is paramount for dissecting disease mechanisms and identifying novel therapeutic targets in cancer, neurodegeneration, and metabolic disorders.

References

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Homeostatic regulation of NAD(H) and NADP(H) in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the role of this compound in cellular respiration? | AAT Bioquest [aatbio.com]

- 6. Khan Academy [khanacademy.org]

- 7. Electron transport chain - Wikipedia [en.wikipedia.org]

- 8. The Mechanism of Oxidative Phosphorylation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Khan Academy [khanacademy.org]

- 11. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Meta-analysis of NAD(P)(H) quantification results exhibits variability across mammalian tissues | Semantic Scholar [semanticscholar.org]

- 14. sciencellonline.com [sciencellonline.com]

- 15. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. driphydration.com [driphydration.com]

The Cornerstone of Cellular Energetics: A Technical Guide to the Biochemical Properties and Structure of NADH

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide Adenine Dinucleotide (NADH) is a pivotal coenzyme in cellular metabolism, acting as a primary carrier of electrons for energy production. Its fundamental role in redox reactions makes it a molecule of profound interest in various fields of biological research and a potential target for therapeutic intervention. This technical guide provides an in-depth exploration of the core biochemical properties and structural intricacies of this compound, supplemented with detailed experimental protocols and visual representations of its engagement in key metabolic pathways.

Core Biochemical Properties of this compound

The biochemical function of this compound is intrinsically linked to its physicochemical properties. These properties dictate its reactivity, stability, and spectral characteristics, which are crucial for both its biological role and its experimental analysis. A summary of these key quantitative parameters is provided in Table 1.

| Property | Value | Conditions/Notes |

| Chemical Formula | C₂₁H₂₉N₇O₁₄P₂ | For the reduced form (free acid) |

| Molecular Weight | 665.4 g/mol | For the reduced form (free acid)[1] |

| 709.4 g/mol | For the disodium salt[2][3][4] | |

| Molar Absorptivity (ε) | 6,220 M⁻¹cm⁻¹ at 339 nm | A distinctive peak used for quantification[1] |

| 16,900 M⁻¹cm⁻¹ at 259 nm | Shared peak with the oxidized form, NAD⁺[1] | |

| Standard Redox Potential (E°') | -0.320 V | For the NAD⁺/NADH couple at pH 7[5] |

| Stability | Unstable in acidic solutions, relatively stable in slightly alkaline conditions (pH ~8.5)[6][7]. | Degradation is accelerated by increased temperature and the presence of certain buffers like phosphate[6][7]. |

Table 1: Key Biochemical Properties of this compound

The Molecular Architecture of this compound

This compound is a dinucleotide, comprising two nucleotide units linked by their phosphate groups. One nucleotide contains an adenine base, while the other contains nicotinamide. The reactivity of this compound as an electron carrier is centered on the dihydropyridine ring of the nicotinamide moiety.

Three-Dimensional Structure and Conformational Dynamics

The three-dimensional structure of this compound is not static; it exists in a dynamic equilibrium between a compact, "folded" conformation and an extended, "unfolded" conformation in aqueous solution.[8][9] In the folded state, the adenine and nicotinamide rings stack on top of each other. The unfolded conformation, which is generally the form that binds to enzymes, presents the nicotinamide ring more accessibly for redox reactions.[8] This conformational flexibility is crucial for its interaction with a vast array of dehydrogenases.

Below is a simplified 2D representation of the this compound structure.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is fundamental to metabolic research. Several robust methods are available, each with its own advantages and considerations.

Spectrophotometric Quantification

This is the most direct and widely used method for this compound quantification, leveraging its unique absorbance peak at 340 nm.[1]

Protocol:

-

Sample Preparation: Prepare a clear solution of the sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5). If the sample contains particulate matter, clarify by centrifugation or filtration.

-

Blank Measurement: Use the same buffer as the sample solvent to zero the spectrophotometer at 340 nm.

-

Sample Measurement: Measure the absorbance of the sample solution at 340 nm in a 1 cm path length cuvette.

-

Concentration Calculation: Use the Beer-Lambert law (A = εcl) to calculate the concentration of this compound.

-

A = Absorbance at 340 nm

-

ε = Molar absorptivity of this compound at 340 nm (6220 M⁻¹cm⁻¹)[1]

-

c = Concentration of this compound (in M)

-

l = Path length of the cuvette (typically 1 cm)

-

Enzymatic Cycling Assay for NAD⁺/NADH Quantification

Enzymatic cycling assays provide a highly sensitive method for measuring total NAD⁺ and this compound, or for specifically measuring this compound after selective degradation of NAD⁺.

Protocol for Total NAD⁺/NADH:

-

Sample Extraction:

-

Cells: Harvest cells by centrifugation and resuspend in 400 µL of this compound/NAD Extraction Buffer. Lyse the cells by two freeze/thaw cycles (20 minutes on dry ice, followed by 10 minutes at room temperature).[6][10] Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.[10]

-

Tissues: Homogenize ~20 mg of tissue in 400 µL of this compound/NAD Extraction Buffer.[6][10] Centrifuge at 14,000 rpm for 5 minutes to pellet debris.[10]

-

-

Assay Reaction:

-

Prepare a master mix containing a cycling enzyme (e.g., alcohol dehydrogenase), a substrate (e.g., ethanol), and a colorimetric or fluorometric probe.

-

Add the sample extract to a 96-well plate.

-

Initiate the reaction by adding the master mix.

-

Incubate at room temperature for a defined period (e.g., 1-4 hours), protected from light.[11]

-

-

Detection: Measure the absorbance or fluorescence at the appropriate wavelength.

-

Quantification: Determine the concentration of NAD(H) by comparing the signal to a standard curve generated with known concentrations of this compound.

Protocol for Selective this compound Measurement:

-

NAD⁺ Decomposition: Following sample extraction, heat the extract at 60°C for 30 minutes to selectively degrade NAD⁺.[1]

-

Assay: Proceed with the enzymatic cycling assay as described above for total NAD⁺/NADH.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a robust method for separating and quantifying NAD⁺ and this compound simultaneously.

Protocol:

-

Sample Preparation: Prepare cell or tissue extracts as described for the enzymatic assay. Deproteinize the sample, for example, by filtration through a 10 kDa molecular weight cutoff filter.[11]

-

Chromatographic Conditions:

-

Detection: Monitor the eluent at 260 nm (for both NAD⁺ and this compound) and 340 nm (specifically for this compound).[14]

-

Quantification: Calculate the concentration of each species by comparing the peak areas to those of known standards.

References

- 1. cohesionbio.com [cohesionbio.com]

- 2. microbenotes.com [microbenotes.com]

- 3. The 10 Glycolysis Steps [thoughtco.com]

- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. abcam.com [abcam.com]

- 7. tycmhoffman.com [tycmhoffman.com]

- 8. Conformational Landscape of this compound and Ion Binding in Water/DMSO Mixtures via 31P NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformations of nicotinamide adenine dinucleotide (NAD(+)) in various environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (this compound) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC Separation of NAD and this compound on PEI Column | SIELC Technologies [sielc.com]

The Central Role of NADH as a Coenzyme in Metabolic Pathways: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide Adenine Dinucleotide (NAD) and its reduced form, NADH, are pivotal coenzymes in cellular metabolism. The NAD+/NADH redox couple is central to the flow of electrons in bioenergetics, acting as a critical link between catabolic and anabolic processes. This technical guide provides an in-depth examination of this compound's function as a coenzyme in key metabolic pathways, including glycolysis, the citric acid cycle, oxidative phosphorylation, and fatty acid β-oxidation. We present detailed experimental protocols for the quantification of this compound and the characterization of this compound-dependent enzymes, alongside collated quantitative data for key metabolic parameters. Furthermore, this guide utilizes Graphviz visualizations to offer clear, logical representations of complex metabolic and experimental workflows, serving as a valuable resource for researchers in metabolic studies and drug development.

Introduction: The Significance of the NAD+/NADH Redox Couple

Nicotinamide Adenine Dinucleotide is a fundamental coenzyme present in all living cells. It exists in two forms: an oxidized state (NAD+) and a reduced state (this compound). NAD+ acts as an electron acceptor in catabolic pathways, becoming reduced to this compound by accepting a hydride ion (a proton and two electrons).[1][2] Conversely, this compound serves as an electron donor, primarily to the electron transport chain, to fuel the synthesis of ATP.[3][4][5] The ratio of NAD+ to this compound is a critical indicator of the cell's redox state and plays a significant role in regulating the flux through various metabolic pathways.[1][6] Dysregulation of the NAD+/NADH balance is implicated in numerous pathological conditions, including metabolic disorders, neurodegenerative diseases, and cancer, making the enzymes that utilize this coenzyme attractive targets for drug development.[1][7]

This compound in Core Metabolic Pathways

This compound is a central product of catabolism and the primary currency of reducing power for ATP generation.

Glycolysis

During glycolysis, the breakdown of glucose to pyruvate, NAD+ is reduced to this compound in the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction.[8][9][10] This is a crucial energy-capturing step in the glycolytic pathway. Under aerobic conditions, the this compound produced is reoxidized in the electron transport chain. However, under anaerobic conditions, this compound is reoxidized by lactate dehydrogenase, which reduces pyruvate to lactate, thereby regenerating NAD+ to allow glycolysis to continue.[8]

Citric Acid Cycle (Krebs Cycle)

The citric acid cycle is a major source of this compound production.[11][12] For each molecule of acetyl-CoA that enters the cycle, three molecules of this compound are generated through the oxidative decarboxylation reactions catalyzed by isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, and malate dehydrogenase.[11][12][13] This this compound is then a primary substrate for the electron transport chain.[11]

Oxidative Phosphorylation

This compound is the principal electron donor to the mitochondrial electron transport chain (ETC).[3][4][5] It is oxidized by Complex I (this compound-ubiquinone oxidoreductase), transferring its electrons and initiating a series of redox reactions that pump protons across the inner mitochondrial membrane.[5][14] This process generates a proton-motive force that drives ATP synthase to produce ATP.[3][4] The oxidation of one molecule of this compound by the ETC is estimated to yield approximately 2.5 to 3 molecules of ATP.[4][5]

Fatty Acid β-Oxidation

The breakdown of fatty acids for energy, known as β-oxidation, is another significant source of this compound.[15][16] In each round of β-oxidation, one molecule of this compound is produced by the enzyme β-hydroxyacyl-CoA dehydrogenase.[15][16] The acetyl-CoA generated from β-oxidation then enters the citric acid cycle, leading to further this compound production. The rate of fatty acid oxidation can be regulated by the intramitochondrial this compound/NAD+ ratio.[17]

Experimental Protocols

Accurate measurement of this compound levels and the activity of this compound-dependent enzymes is crucial for metabolic research.

Quantification of this compound and the NAD+/NADH Ratio

Two primary methods for the quantification of NAD+ and this compound are the enzymatic cycling assay and liquid chromatography-mass spectrometry (LC-MS).

This method relies on an enzyme cycling reaction that amplifies the NAD+/NADH signal, allowing for sensitive colorimetric or fluorometric detection.

Protocol:

-

Sample Preparation:

-

For total NAD+ and this compound (NADt): Homogenize cells or tissue in this compound/NAD Extraction Buffer. Perform two freeze/thaw cycles (20 minutes on dry ice, 10 minutes at room temperature). Centrifuge at 14,000 rpm for 5 minutes and collect the supernatant.[18]

-

For this compound measurement: To selectively measure this compound, NAD+ must be decomposed. Heat the extract at 60°C for 30 minutes. Cool on ice.

-

-

Standard Curve Preparation:

-

Prepare a 1 mM this compound standard solution in pure DMSO.

-

Create a series of dilutions of the this compound standard in the extraction buffer to generate a standard curve (e.g., 0 to 100 pmol/well).[18]

-

-

Assay Procedure:

-

Calculation:

-

Subtract the blank reading from all measurements.

-

Plot the standard curve and determine the concentration of NADt and/or this compound in the samples.

-

The NAD+ concentration can be calculated by subtracting the this compound concentration from the NADt concentration.

-

LC-MS/MS offers high specificity and sensitivity for the simultaneous quantification of NAD+ and this compound.

Protocol:

-

Sample Extraction:

-

LC Separation:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with mobile phase A (e.g., 5 mM ammonium acetate in water) and mobile phase B (e.g., 5 mM ammonium acetate in methanol).[20]

-

-

MS/MS Detection:

-

Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

-

Monitor specific precursor-to-product ion transitions for NAD+ (e.g., m/z 664.0 > 136.1) and this compound (e.g., m/z 666.0 > 649.2).[20]

-

-

Quantification:

-

Use a stable isotope-labeled internal standard (e.g., 13C5-NAD+) for accurate quantification.[20]

-

Generate a standard curve and calculate the concentrations of NAD+ and this compound in the samples.

-

This compound-Dependent Enzyme Activity Assays

The activity of this compound-dependent enzymes is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm, the wavelength at which this compound has a maximal absorbance, while NAD+ does not.

Principle: Measures the rate of this compound oxidation to NAD+ as lactate is converted to pyruvate.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.2 M Tris-HCl, pH 7.3.

-

This compound Solution: 6.6 mM this compound in assay buffer.

-

Substrate Solution: 30 mM Sodium Pyruvate in assay buffer.[12]

-

-

Assay Procedure:

-

Set spectrophotometer to 340 nm and 25°C.

-

In a cuvette, combine 2.8 mL of assay buffer, 0.1 mL of this compound solution, and 0.1 mL of pyruvate solution.

-

Incubate for 4-5 minutes to reach temperature equilibrium and establish a blank rate.

-

Initiate the reaction by adding 0.1 mL of the enzyme sample.

-

Record the decrease in absorbance at 340 nm over time.[12]

-

-

Calculation:

-

Calculate the rate of change in absorbance per minute (ΔA340/min).

-

Use the Beer-Lambert law (ε for this compound = 6220 M⁻¹cm⁻¹) to calculate enzyme activity.

-

Principle: Measures the rate of this compound formation as malate is oxidized to oxaloacetate.

Protocol:

-

Sample Preparation:

-

Assay Procedure:

-

Add 1-50 µL of sample to a 96-well plate and adjust the volume to 50 µL with MDH Assay Buffer.

-

Prepare a reaction mix containing MDH Assay Buffer, MDH Substrate (Malate), and MDH Enzyme Mix (containing NAD+).

-

Add 50 µL of the reaction mix to each well.

-

Measure the absorbance at 450 nm (for colorimetric assays) or 340 nm (for direct this compound measurement) in kinetic mode for 10-30 minutes at 37°C.[11]

-

-

Calculation:

-

Determine the rate of change in absorbance per minute.

-

Use a this compound standard curve to convert the absorbance change to the amount of this compound produced.[11]

-

Quantitative Data

The following tables summarize key quantitative data related to this compound and associated enzymes.

Table 1: Intracellular Concentrations and Ratios of NAD+/NADH

| Cell/Tissue Type | [NAD+] (µM) | [this compound] (µM) | NAD+/NADH Ratio | Reference |

| Healthy Human Brain | 300 ± 20 | 60 ± 10 | 4.8 ± 0.9 | [20] |

| Normal Breast Cells | 99 ± 37 | - | - | [21] |

| Breast Cancer Cells | 168 ± 49 | - | - | [21] |

| Rat Hepatocytes (Cytosol) | - | - | ~2.4 | [20] |

| Rat Hepatocytes (Mitochondria) | - | - | ~9.4 | [20] |

Table 2: Kinetic Parameters of Key this compound-Dependent Enzymes

| Enzyme | Substrate | K_m (mM) | V_max (units/mg) | Organism/Tissue | Reference |

| Lactate Dehydrogenase (LDH-C4) | Pyruvate | 0.052 | - | Plateau Pika | [22] |

| Lactate Dehydrogenase (LDH-C4) | Lactate | 4.934 | - | Plateau Pika | [22] |

| Malate Dehydrogenase (Normal Breast Tissue) | Malate | 3.13 ± 0.4 | - | Human | [23] |

| Malate Dehydrogenase (Cancerous Breast Tissue) | Malate | 1.6 ± 0.2 | - | Human | [23] |

| Malate Dehydrogenase (Normal Breast Tissue) | NAD+ | 0.43 ± 0.06 | - | Human | [23] |

| Malate Dehydrogenase (Cancerous Breast Tissue) | NAD+ | 0.93 ± 0.17 | - | Human | [23] |

| Isocitrate Dehydrogenase | Isocitrate | - | 51.0 ± 5.7 munits/mg | Mammalian Mitochondria | [24] |

| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | 0.190 | - | Bovine Adrenals | [10] |

| α-Ketoglutarate Dehydrogenase Complex | NAD+ | 0.025 | - | Bovine Adrenals | [10] |

Conclusion

This compound is an indispensable coenzyme that lies at the heart of cellular energy metabolism. Its production in catabolic pathways and its oxidation in the electron transport chain are tightly coupled processes essential for life. The NAD+/NADH ratio serves as a critical metabolic sensor, influencing the direction and rate of numerous biochemical reactions. A thorough understanding of the role of this compound and the ability to accurately measure its levels and the activity of related enzymes are paramount for researchers in the fields of biochemistry, physiology, and pharmacology. The methodologies and data presented in this guide provide a comprehensive resource for professionals seeking to investigate the multifaceted roles of this compound in health and disease, and to explore its potential as a therapeutic target.

References

- 1. scribd.com [scribd.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. content.abcam.com [content.abcam.com]

- 4. cellbiologics.com [cellbiologics.com]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. arigobio.com [arigobio.com]

- 7. praxilabs.com [praxilabs.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 13. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (this compound) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aocs.org [aocs.org]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. abcam.com [abcam.com]

- 19. abcam.com [abcam.com]

- 20. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 22. static1.squarespace.com [static1.squarespace.com]

- 23. researchgate.net [researchgate.net]

- 24. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Cellular Metabolism: A Technical Guide to the Fluorescence Properties of Free versus Bound NADH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NADH) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions that fuel life. Its intrinsic fluorescence properties serve as a powerful endogenous probe, enabling researchers to non-invasively monitor the metabolic state of living cells. A key aspect of this analytical power lies in the distinct fluorescence characteristics of this compound in its free state versus when it is bound to enzymes. This in-depth technical guide explores the fundamental differences in the fluorescence of free and bound this compound, providing a comprehensive overview of the underlying principles, experimental methodologies to discern between these two populations, and the implications for understanding cellular signaling and drug development.

Introduction: The Significance of the Free-to-Bound this compound Ratio

In aqueous solution, this compound exists in two main conformational states: a "folded" conformation where the nicotinamide and adenine rings are in close proximity, and an "unfolded" or extended conformation. The folded state is less fluorescent due to self-quenching. When this compound binds to a dehydrogenase enzyme, it typically adopts an extended conformation, leading to a significant change in its fluorescence properties.[1] The ratio of free to protein-bound this compound is a sensitive indicator of the cellular redox state (NAD+/NADH ratio) and the balance between major metabolic pathways, namely glycolysis and oxidative phosphorylation.[2][3][4]

-

High Free/Bound this compound Ratio: Often indicative of a glycolytic phenotype, where this compound is produced in the cytoplasm during glycolysis and may accumulate if not rapidly consumed by the electron transport chain.[2][4] This state is characteristic of highly proliferative cells, such as cancer cells and stem cells.[2]

-

Low Free/Bound this compound Ratio: Typically associated with a state of active oxidative phosphorylation, where this compound is efficiently oxidized in the mitochondria to generate ATP. This is characteristic of differentiated cells and tissues with high energetic demands.[2][4]

Understanding and quantifying the free-to-bound this compound ratio is therefore paramount for elucidating cellular metabolic status in health and disease, and for evaluating the metabolic effects of therapeutic interventions.

Comparative Fluorescence Properties of Free vs. Bound this compound

The fluorescence of this compound is characterized by several key parameters that are altered upon binding to proteins. These changes provide the basis for experimentally distinguishing between the two populations.

Fluorescence Lifetime

Fluorescence lifetime is the average time a fluorophore remains in the excited state before returning to the ground state by emitting a photon. This parameter is highly sensitive to the molecular environment of the fluorophore.

-

Free this compound: Exhibits a short fluorescence lifetime, typically in the range of 0.2 to 0.4 nanoseconds (ns).[5] This short lifetime is attributed to the non-radiative decay pathways available in its flexible, solution-based state.

-

Bound this compound: When bound to enzymes, the fluorescence lifetime of this compound is significantly longer, ranging from 1.0 to over 5.0 ns, depending on the specific enzyme.[5][6] The protein-binding pocket restricts the conformational flexibility of this compound, reducing non-radiative decay and thus extending its fluorescence lifetime.

Table 1: Comparative Fluorescence Lifetimes of Free and Bound this compound

| This compound State | Typical Fluorescence Lifetime (ns) | Reference(s) |

| Free (in solution) | 0.2 - 0.4 | [5] |

| Bound to Lactate Dehydrogenase (LDH) | ~1.7 - 4.0 | [7] |

| Bound to Malate Dehydrogenase (MDH) | ~1.0 - 2.0 | [8] |

| Bound to Glutamate Dehydrogenase (GDH) | Varies with binding site | [5] |

Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process.

-

Free this compound: Has a relatively low quantum yield.

-

Bound this compound: Generally exhibits a higher quantum yield compared to the free form.[6] This increase is due to the protection from solvent quenching and the rigidified conformation upon binding to the enzyme.

Table 2: Relative Fluorescence Quantum Yield of Free and Bound this compound

| This compound State | Relative Quantum Yield | Reference(s) |

| Free (in solution) | Lower | [6] |

| Bound to Enzymes | Higher | [6] |

Excitation and Emission Spectra

The excitation spectrum shows the wavelengths of light that are most effective at exciting the fluorophore, while the emission spectrum shows the distribution of wavelengths of the emitted light.

-

Excitation: Both free and bound this compound have a primary excitation maximum around 340 nm.[7][9]

-

Emission: Free this compound in an aqueous solution has a broad emission spectrum with a maximum around 460-470 nm.[3][10] Upon binding to many dehydrogenases, the emission spectrum of this compound undergoes a blue shift , meaning the peak of the emission moves to shorter wavelengths (e.g., 440-450 nm).[7] This blue shift is indicative of the nicotinamide ring moving into a more nonpolar or hydrophobic environment within the enzyme's binding pocket.

Table 3: Spectral Properties of Free and Bound this compound

| This compound State | Excitation Maximum (nm) | Emission Maximum (nm) | Spectral Shift upon Binding | Reference(s) |

| Free (in solution) | ~340 | ~460-470 | N/A | [3][7][10] |

| Bound to LDH | ~340 | ~440-450 | Blue shift of ~20-30 nm | [7] |

| Bound to MDH | ~340 | ~460 | Minimal to no shift | [7] |

Experimental Protocols for Measuring Free vs. Bound this compound

Several robust techniques can be employed to quantify the relative amounts of free and bound this compound, each with its own advantages and applications.

Fluorescence Lifetime Imaging Microscopy (FLIM)

FLIM is a powerful imaging technique that creates a spatial map of the fluorescence lifetimes of a sample. It is the most direct and widely used method for visualizing and quantifying the free-to-bound this compound ratio in living cells.

Experimental Workflow for FLIM of Cellular this compound

Caption: Experimental workflow for Fluorescence Lifetime Imaging Microscopy (FLIM) of this compound.

Detailed Methodology:

-

Cell Culture and Sample Preparation:

-

Culture cells of interest on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

-

Maintain cells in an appropriate culture medium. For imaging, a phenol red-free medium is often preferred to reduce background fluorescence.

-

Ensure cells are healthy and at an appropriate confluency.

-

For experiments involving metabolic perturbations, prepare stock solutions of inhibitors or activators (e.g., glucose, oligomycin, FCCP).

-

-

FLIM System Setup:

-

Use a multiphoton microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire) and a FLIM data acquisition system (e.g., TCSPC).

-

Set the excitation wavelength to approximately 740 nm for two-photon excitation of this compound.

-

Use an appropriate emission filter to collect the this compound fluorescence (e.g., 460/50 nm bandpass filter).

-

Calibrate the system using a known standard with a single exponential decay (e.g., fluorescein).

-

-

Image Acquisition:

-

Place the sample on the microscope stage, which may be equipped with an environmental chamber to maintain temperature, humidity, and CO2 levels.

-

Locate the cells of interest and acquire images. The acquisition time per image will depend on the brightness of the sample and the desired signal-to-noise ratio, but typically ranges from 30 seconds to a few minutes.

-

-

Data Analysis (Phasor Plot Analysis):

-

The phasor plot is a graphical representation of the fluorescence lifetime data from each pixel in the image.

-

Single exponential decays fall on the "universal circle" of the phasor plot. The lifetime of free this compound (~0.4 ns) and a representative long lifetime for bound this compound (e.g., ~3.4 ns for LDH-bound) are used as reference points on the universal circle.

-

The fluorescence decay from each pixel in the cell, being a mixture of free and bound this compound, will fall on a line connecting these two reference points.

-

The position of a pixel's phasor along this line directly corresponds to the fractional contribution of free and bound this compound. This allows for a pixel-by-pixel quantification and visualization of the free-to-bound this compound ratio across the cell.

-

Steady-State Fluorescence Spectroscopy

This technique is well-suited for in vitro studies to determine the binding affinity (dissociation constant, Kd) of this compound to a purified enzyme. It relies on monitoring the change in fluorescence intensity or the blue shift in the emission spectrum as this compound is titrated with increasing concentrations of the enzyme.

Experimental Workflow for this compound-Enzyme Titration

Caption: Workflow for determining this compound-enzyme binding affinity via fluorescence titration.

Detailed Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate or Tris buffer at a specific pH). The exact concentration should be determined spectrophotometrically (A340, ε = 6220 M⁻¹cm⁻¹).

-

Prepare a stock solution of the purified enzyme of interest in the same buffer.

-

The buffer should be filtered and degassed to minimize light scattering and quenching by dissolved oxygen.

-

-

Instrumentation Setup:

-

Use a sensitive spectrofluorometer with temperature control.

-

Set the excitation wavelength to 340 nm.

-

Set the emission wavelength to the peak of bound this compound (e.g., 440 nm) or scan the emission spectrum (e.g., 400-550 nm).

-

Use appropriate excitation and emission slit widths to optimize the signal-to-noise ratio while avoiding photobleaching.

-

-

Titration Experiment:

-

Place a known concentration of this compound in a quartz cuvette.

-

Record the initial fluorescence intensity or spectrum.

-

Make small, incremental additions of the concentrated enzyme solution to the cuvette.

-

After each addition, mix gently and allow the system to reach equilibrium before recording the fluorescence.

-

Correct for dilution by performing a control titration of the enzyme into buffer alone.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity as a function of the total enzyme concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding hyperbola) to calculate the dissociation constant (Kd).

-

Signaling Pathways and the Role of the NAD+/NADH Ratio

The cellular NAD+/NADH ratio is a critical regulator of numerous signaling pathways, influencing gene expression, DNA repair, and cell fate decisions. The fluorescence of free and bound this compound provides a window into this regulatory landscape.

Glycolysis and Oxidative Phosphorylation

The balance between these two fundamental metabolic pathways is directly reflected in the free-to-bound this compound ratio.

Caption: Overview of glycolysis and oxidative phosphorylation showing this compound production and consumption.

A high rate of glycolysis relative to oxidative phosphorylation leads to an accumulation of cytosolic this compound, increasing the free/bound ratio. Conversely, when oxidative phosphorylation is dominant, this compound is rapidly bound and oxidized by the electron transport chain, lowering the free/bound ratio.

Sirtuin (SIRT1) Signaling

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, DNA repair, and longevity. SIRT1, in particular, is a key metabolic sensor.

Caption: NAD+-dependent activation of SIRT1 signaling.

A high NAD+/NADH ratio (indicative of a low free-to-bound this compound ratio) activates SIRT1, leading to the deacetylation of various downstream targets. This can promote mitochondrial biogenesis and a shift towards oxidative metabolism. Conversely, a low NAD+/NADH ratio inhibits SIRT1 activity.

PARP-1 and DNA Repair

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair. Upon detecting DNA damage, PARP-1 becomes activated and consumes large amounts of NAD+ to synthesize poly(ADP-ribose) chains, which recruit other repair proteins.

Caption: PARP-1 activation and NAD+ consumption in response to DNA damage.

Massive activation of PARP-1 can lead to a significant depletion of the cellular NAD+ pool, thereby altering the NAD+/NADH ratio and impacting cellular metabolism and survival. Monitoring this compound fluorescence can provide insights into the metabolic consequences of DNA damage and the efficacy of PARP inhibitors in cancer therapy.

Applications in Drug Development

The ability to monitor the free-to-bound this compound ratio has significant implications for drug discovery and development:

-

Target Engagement: For drugs that target metabolic enzymes, changes in the this compound fluorescence lifetime can serve as a label-free indicator of target engagement in living cells.

-

Mechanism of Action: Elucidating how a compound affects cellular metabolism is crucial. FLIM of this compound can reveal whether a drug promotes a glycolytic or oxidative phenotype.

-

Toxicity Screening: Metabolic toxicity is a major concern in drug development. Alterations in the free-to-bound this compound ratio can be an early indicator of mitochondrial dysfunction or other metabolic liabilities.

-

Cancer Therapeutics: Given the metabolic reprogramming that is a hallmark of cancer (the Warburg effect), monitoring the this compound free/bound ratio is a valuable tool for assessing the efficacy of anti-cancer drugs that target metabolism.

Conclusion

The distinct fluorescence properties of free and bound this compound provide a powerful, intrinsic window into the metabolic heart of the cell. By leveraging techniques such as Fluorescence Lifetime Imaging Microscopy and steady-state fluorescence spectroscopy, researchers can gain quantitative insights into the balance between glycolysis and oxidative phosphorylation, the activity of key signaling pathways, and the metabolic effects of pharmacological agents. This technical guide provides a foundational understanding and practical workflows for harnessing the fluorescence of this compound as a dynamic reporter of cellular function, with wide-ranging applications in basic research and the development of novel therapeutics. As our ability to resolve and interpret these fluorescence signals continues to advance, so too will our understanding of the intricate metabolic web that governs cellular life.

References

- 1. med.libretexts.org [med.libretexts.org]

- 2. Visualization of subcellular NAD pools and intra-organellar protein localization by poly-ADP-ribose formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. 3hbiomedical.com [3hbiomedical.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protocols [help.imageanalyst.net]

- 10. Allosteric Coupling in Pyruvate Dehydrogenase Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Mechanisms Regulating the NAD+/NADH Ratio: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD) is a pivotal coenzyme existing in two forms: an oxidized state (NAD+) and a reduced state (NADH). The ratio of NAD+ to this compound is a critical indicator of the cell's redox state and plays a fundamental role in cellular metabolism and energy production. This balance is intricately linked to a myriad of cellular processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[1][2] A high NAD+/NADH ratio is generally indicative of a cellular environment that favors oxidative reactions, which is essential for meeting increased energy demands.[1] Conversely, a lower ratio signals a more reduced state. Beyond its role in redox reactions, NAD+ is also a crucial substrate for several non-redox enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, gene expression, and cellular signaling.[3] This guide provides a detailed technical overview of the core cellular mechanisms that regulate the NAD+/NADH ratio, presents quantitative data in structured tables, outlines key experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Regulatory Mechanisms

The cellular NAD+/NADH ratio is dynamically regulated by a complex interplay of metabolic pathways that produce and consume NAD+ and this compound, as well as shuttle systems that transport reducing equivalents between cellular compartments.

Metabolic Pathways

Glycolysis: In the cytoplasm, glycolysis breaks down glucose into pyruvate. During this process, the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reduces NAD+ to this compound.[4] The generated pyruvate can then be converted to lactate by lactate dehydrogenase (LDH), which simultaneously oxidizes this compound back to NAD+, thus helping to maintain the cytosolic NAD+/NADH balance.[4]

Tricarboxylic Acid (TCA) Cycle: In the mitochondrial matrix, pyruvate is converted to acetyl-CoA, which enters the TCA cycle. Several dehydrogenases within the TCA cycle, including isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, and malate dehydrogenase, catalyze the reduction of NAD+ to this compound.[5]

Oxidative Phosphorylation: The this compound generated in the mitochondria is a primary electron donor to the electron transport chain (ETC). Here, this compound is oxidized back to NAD+, and the released electrons are passed along a series of protein complexes, ultimately leading to the production of ATP.[6] This process is a major consumer of this compound and a significant contributor to the high mitochondrial NAD+/NADH ratio.

This compound Shuttle Systems

Since the inner mitochondrial membrane is impermeable to this compound, specialized shuttle systems are required to transport the reducing equivalents from cytosolic this compound into the mitochondria for oxidative phosphorylation.

Malate-Aspartate Shuttle: This shuttle is highly efficient and involves the interconversion of malate and aspartate across the mitochondrial membrane.[7] In the cytosol, malate dehydrogenase 1 (MDH1) reduces oxaloacetate to malate while oxidizing this compound to NAD+. Malate is then transported into the mitochondrial matrix, where mitochondrial malate dehydrogenase 2 (MDH2) oxidizes it back to oxaloacetate, reducing mitochondrial NAD+ to this compound.[7][8] The activity of this shuttle is modulated by factors such as the arginine methylation of MDH1.[7]

Glycerol-3-Phosphate Shuttle: This shuttle is another mechanism for transferring reducing equivalents from the cytosol to the mitochondria.[9][10] Cytosolic glycerol-3-phosphate dehydrogenase (GPD1) converts dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate (G3P), oxidizing this compound to NAD+.[10] Mitochondrial glycerol-3-phosphate dehydrogenase (GPD2) then reoxidizes G3P to DHAP on the inner mitochondrial membrane, transferring electrons to the electron transport chain via FAD.[9][10]

NAD+-Consuming Enzymes

Several families of enzymes utilize NAD+ as a substrate, thereby influencing its intracellular concentration and, consequently, the NAD+/NADH ratio.

Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases that play crucial roles in regulating gene expression, metabolism, and aging.[11][12] Sirtuins, such as SIRT1, consume NAD+ to remove acetyl groups from various protein targets.[13] Their activity is directly linked to NAD+ availability, making them sensors of the cellular energy state.[13]

Poly(ADP-ribose) Polymerases (PARPs): PARPs, particularly PARP1, are involved in DNA repair and cell death pathways.[8] Upon activation by DNA damage, PARP1 consumes large amounts of NAD+ to synthesize poly(ADP-ribose) chains on target proteins.[8] This rapid consumption can lead to a significant depletion of the cellular NAD+ pool.[8]

CD38 and other NAD+ glycohydrolases: These enzymes hydrolyze NAD+ to generate second messengers like cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP), which are involved in calcium signaling.

Quantitative Data on NAD+/NADH Ratios and Enzyme Kinetics

The following tables summarize key quantitative data related to NAD+ metabolism.

| Parameter | Cytosol | Mitochondria | Reference(s) |

| NAD+/NADH Ratio | ~700:1 | 7-8:1 | [14][15] |

| Total NAD Concentration | Varies by cell type (e.g., 0.3 mM in some animal cells) | Generally higher than cytosol (40-70% of total cellular NAD+) | [15] |

| NAD Pool in Cardiac Myocytes | 30% | 70% (10.0 ± 1.8 nmol/mg protein) | [14] |

| NAD Pool in Neurons | 50% | 50% (4.7 ± 0.4 nmol/mg protein) | [14] |

| NAD Pool in Hepatocytes and Astrocytes | 60-70% | 30-40% (3.2 ± 1.0 nmol/mg protein in astrocytes) | [14] |

Table 1: Cellular NAD+/NADH Ratios and Concentrations in Different Compartments. This table provides an overview of the distinct NAD+ and this compound levels maintained within the cytosol and mitochondria of various cell types.

| Enzyme | Substrate(s) | Km | Vmax/kcat | Reference(s) |

| NAMPT | Nicotinamide, PRPP | Varies by study | Varies by study | [16] |

| NMNAT1 | NMN, ATP | ~30 µM for NMN | Catalytically most efficient isoform | [8][17] |

| NMNAT2 | NMN, ATP | ~30 µM for NMN | Least efficient isoform | [8][17] |

| NMNAT3 | NMN, ATP | 209 µM for NMN | - | [17] |

| Lactate Dehydrogenase A (LDHA) | Pyruvate, this compound | ~19.4 µM for this compound | ~1629.3 µmol/min/mg | [18] |

| Lactate Dehydrogenase B (LDHB) | Lactate, NAD+ | Varies by study | Varies by study | [18] |

| Malate Dehydrogenase 1 (MDH1) (cytosolic) | Oxaloacetate, this compound | 54 µM for Oxaloacetate, 61 µM for this compound | Varies by study | [19] |

| Malate Dehydrogenase 2 (MDH2) (mitochondrial) | Malate, NAD+ | 52 µM for Oxaloacetate, 107 µM for this compound | Varies by study | [19] |

Table 2: Kinetic Parameters of Key Enzymes in NAD+ Metabolism. This table summarizes the Michaelis-Menten constants (Km) and other kinetic parameters for enzymes central to NAD+ synthesis and the maintenance of the NAD+/NADH ratio.

| Perturbation | Cell Type | Effect on NAD+ Levels | Reference(s) |

| FK866 (NAMPT inhibitor) Treatment | HepG2 cells | ~50% reduction after 8 hours with 10 nM | [5] |

| FK866 (NAMPT inhibitor) Treatment | 293T cells | ~80% decrease with 10 nM | [11][20] |

| FK866 (NAMPT inhibitor) Treatment | Chronic Lymphocytic Leukemia (CLL) cells | Significant decrease with 10 nM by day 1 | [4] |

| Olaparib (PARP inhibitor) Treatment | MCF7 cells | Increased at IC10, decreased at higher concentrations | [21] |

| Olaparib (PARP inhibitor) Treatment | MDA-MB-231 and HCC1937 cells | Reduced at all treatment concentrations | [21] |

| Oxidative Stress (H2O2) | Human PBMCs | Significant decrease | [13][22] |

| Glucose Deprivation | Immortalized human ventricular cells | Decrease in NAD+ levels | [23] |

Table 3: Impact of Perturbations on Cellular NAD+ Levels. This table illustrates the quantitative effects of various chemical and physiological stressors on the intracellular NAD+ concentration.

Experimental Protocols

Accurate measurement of the NAD+/NADH ratio is crucial for understanding cellular redox state. Several methods are commonly employed, each with its own advantages and limitations.

Enzymatic Cycling Assay

This is a highly sensitive and widely used method for quantifying NAD+ and this compound. The principle involves a series of coupled enzymatic reactions that amplify the signal from NAD+ or this compound.

Methodology:

-

Sample Preparation:

-

For NAD+ measurement, samples are typically extracted with an acidic solution (e.g., 0.1 N HCl) to degrade this compound while preserving NAD+.[21]

-

For this compound measurement, a basic extraction (e.g., 0.1 N NaOH) is used to degrade NAD+ while preserving this compound.[21]

-

After extraction, the samples are neutralized.[1]

-

-

Reaction Mixture: A reaction mix is prepared containing:

-

A substrate for the cycling reaction (e.g., ethanol for alcohol dehydrogenase).

-

A chromogenic or fluorogenic probe (e.g., a tetrazolium salt like MTT or a resorufin-based probe).

-

Two coupling enzymes (e.g., alcohol dehydrogenase and diaphorase).[3]

-

-

Assay Procedure:

-

The prepared sample is added to the reaction mixture in a 96-well plate.

-

The plate is incubated at room temperature, protected from light.[21]

-

The absorbance or fluorescence is measured over time using a plate reader.[3] The rate of color or fluorescence development is proportional to the amount of NAD+ or this compound in the sample.

-

-

Quantification:

-

A standard curve is generated using known concentrations of NAD+ or this compound.

-

The concentration in the samples is determined by comparing their reaction rates to the standard curve.[3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high specificity and sensitivity for the simultaneous quantification of NAD+ and this compound, as well as other related metabolites.

Methodology:

-

Sample Extraction:

-

Cells or tissues are rapidly quenched and extracted, often with a cold solvent mixture (e.g., methanol/water) to halt metabolic activity and extract the metabolites.

-

An internal standard (e.g., 13C5-NAD+) is added to the extraction buffer for accurate quantification.[24]

-

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Data Analysis:

-

The peak areas of NAD+ and this compound are integrated and normalized to the internal standard.

-

Concentrations are determined by comparison to a standard curve prepared with known amounts of the analytes.

-

Genetically Encoded Fluorescent Biosensors

These are powerful tools for real-time, in situ monitoring of the NAD+/NADH ratio in living cells and specific subcellular compartments. Examples include Peredox and SoNar.[4][25]

Methodology:

-

Sensor Expression:

-

Live-Cell Imaging:

-

Cells expressing the biosensor are imaged using a fluorescence microscope.

-

The biosensors are typically ratiometric, meaning they have two excitation or emission wavelengths. The ratio of the fluorescence intensities at these two wavelengths is proportional to the NAD+/NADH ratio.[26]

-

-

Calibration:

-

In situ calibration is crucial for obtaining quantitative measurements. This can be achieved by treating the cells with varying ratios of lactate and pyruvate, which equilibrate the cytosolic NAD+/NADH ratio through the lactate dehydrogenase reaction.[9][27]

-

Alternatively, cells can be permeabilized and exposed to solutions with known NAD+ and this compound concentrations.[9]

-

-

Data Analysis:

-

The fluorescence intensity ratio is calculated for each cell or region of interest.

-

The change in the ratio over time or in response to stimuli reflects the dynamics of the NAD+/NADH ratio.

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key regulatory pathways and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Impaired nicotinamide adenine dinucleotide (NAD+) metabolism in diabetes and diabetic tissues: Implications for nicotinamide‐related compound treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Nicotinamide Phosphoribosyltransferase: CELLULAR BIOENERGETICS REVEALS A MITOCHONDRIAL INSENSITIVE NAD POOL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Live cell imaging of cytosolic this compound-NAD+ redox state using a genetically encoded fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Insight into Molecular and Functional Properties of NMNAT3 Reveals New Hints of NAD Homeostasis within Human Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activated NAD+ biosynthesis pathway induces olaparib resistance in BRCA1 knockout pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Roles of Moonlighting Nicotinamide Mononucleotide Adenylyl Transferases in Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Age Related Changes in NAD+ Metabolism Oxidative Stress and Sirt1 Activity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | The Identification of a Novel Calcium-Dependent Link Between NAD+ and Glucose Deprivation-Induced Increases in Protein O-GlcNAcylation and ER Stress [frontiersin.org]

- 24. faculty.providence.edu [faculty.providence.edu]

- 25. SoNar, a highly responsive NAD+/NADH sensor, allows high-throughput metabolic screening of anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. NAD+ as the Link Between Oxidative Stress, Inflammation, Caloric Restriction, Exercise, DNA Repair, Longevity, and Health Span. | Semantic Scholar [semanticscholar.org]

- 27. Imaging cytosolic this compound-NAD+ redox state with a genetically encoded fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to NADH's Role in Electron Transport Chain Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nicotinamide Adenine Dinucleotide (NAD) in its reduced form, NADH, is a pivotal coenzyme in cellular metabolism, acting as a primary electron donor to the mitochondrial electron transport chain (ETC). This guide provides a comprehensive technical overview of the intricate role of this compound in initiating the cascade of redox reactions that drive oxidative phosphorylation. We will dissect the function of Complex I (this compound:ubiquinone oxidoreductase), detail the energetic yields of this compound oxidation, present standardized experimental protocols for studying mitochondrial function, and visualize the core processes through detailed diagrams. This document serves as a foundational resource for professionals investigating mitochondrial bioenergetics and its implications in disease and pharmacology.

Introduction: this compound as the Primary Electron Donor

Cellular respiration culminates in oxidative phosphorylation, a highly efficient process for generating adenosine triphosphate (ATP), the cell's main energy currency.[1] This process is driven by the flow of electrons through the ETC, a series of protein complexes embedded in the inner mitochondrial membrane.[2][3] The primary source of these high-energy electrons is this compound, which is generated during key metabolic pathways including glycolysis, the pyruvate dehydrogenase complex reaction, and the citric acid cycle.[2][4]

This compound is exceptionally well-suited for this role due to its low standard reduction potential, indicating a high propensity to donate electrons.[5][6] It transfers two electrons to the first component of the chain, Complex I, thereby being oxidized back to NAD+, which is then available for reuse in metabolic pathways.[1][7] This initial step is the gateway for the majority of electrons entering the ETC and is fundamental to the generation of the proton-motive force that ultimately powers ATP synthesis.[8][9]

The Electron Transfer Pathway Initiated by this compound

The journey of electrons from this compound to the final acceptor, oxygen, is a multi-step process involving several large protein complexes and mobile electron carriers.

Complex I: this compound:Ubiquinone Oxidoreductase

Complex I is the largest and most intricate enzyme of the respiratory chain, serving as the entry point for electrons from this compound.[10][11] It is a large, L-shaped multi-subunit protein with a hydrophilic peripheral arm extending into the mitochondrial matrix and a hydrophobic membrane arm embedded in the inner mitochondrial membrane.[9]

The process begins when this compound binds to Complex I and transfers two high-energy electrons to a flavin mononucleotide (FMN) prosthetic group within the peripheral arm, which is reduced to FMNH2.[7][11] From FMNH2, the electrons are passed sequentially through a series of iron-sulfur (Fe-S) clusters.[10][12] Finally, the electrons are transferred to ubiquinone (Coenzyme Q or Q), a small, lipid-soluble molecule.[7][10] The reduction of ubiquinone to ubiquinol (QH2) is coupled with the uptake of two protons from the mitochondrial matrix.[10][11]